molecular formula C9H9NO3 B1431557 5-Hydroxy-2,3-dimethoxybenzonitrile CAS No. 93092-15-0

5-Hydroxy-2,3-dimethoxybenzonitrile

Cat. No.: B1431557
CAS No.: 93092-15-0
M. Wt: 179.17 g/mol
InChI Key: AZQGCWIUTPTOOV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Hydroxy-2,3-dimethoxybenzonitrile is an organic compound with the molecular formula C9H9NO3. It is a derivative of benzonitrile, featuring hydroxyl and methoxy groups at the 5, 2, and 3 positions of the benzene ring, respectively

Scientific Research Applications

5-Hydroxy-2,3-dimethoxybenzonitrile has several scientific research applications:

  • Chemistry: It serves as a versatile intermediate in organic synthesis, facilitating the production of complex molecules.

  • Biology: The compound can be used as a probe in biological studies to investigate cellular processes and enzyme activities.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.

  • Industry: It is used in the manufacturing of dyes, pigments, and other chemical products.

Safety and Hazards

While specific safety data for 5-Hydroxy-2,3-dimethoxybenzonitrile is not available, similar compounds such as 2,3-Dimethoxybenzonitrile are considered hazardous. They are harmful if swallowed or in contact with skin, and may cause respiratory irritation .

Future Directions

The future research directions for 5-Hydroxy-2,3-dimethoxybenzonitrile could involve further exploration of its potential anticancer properties . Additionally, more research is needed to fully understand its physical and chemical properties, as well as its safety profile .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-2,3-dimethoxybenzonitrile typically involves the following steps:

  • Starting Material: The synthesis begins with 2,3-dimethoxybenzaldehyde as the starting material.

  • Nitration: The aldehyde group is converted to a nitro group through nitration using concentrated nitric acid.

  • Reduction: The nitro group is then reduced to an amine using reducing agents such as iron and hydrochloric acid.

  • Cyanation: Finally, the amine group is converted to a nitrile group using cyanation reagents like potassium cyanide.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 5-Hydroxy-2,3-dimethoxybenzonitrile undergoes various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

  • Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

  • Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, alkaline medium, room temperature.

  • Reduction: Lithium aluminum hydride, ether solvent, reflux conditions.

  • Substitution: Nucleophiles like hydroxide or halide ions, polar aprotic solvents, elevated temperatures.

Major Products Formed:

  • Oxidation: 5-Hydroxy-2,3-dimethoxybenzoic acid.

  • Reduction: 5-Hydroxy-2,3-dimethoxybenzylamine.

  • Substitution: Various derivatives depending on the nucleophile used.

Mechanism of Action

5-Hydroxy-2,3-dimethoxybenzonitrile is similar to other benzonitrile derivatives, such as 3,5-dimethoxybenzonitrile and 5-hydroxy-2-methoxybenzonitrile. its unique combination of hydroxyl and methoxy groups at specific positions on the benzene ring sets it apart, providing distinct chemical and biological properties.

Comparison with Similar Compounds

  • 3,5-Dimethoxybenzonitrile

  • 5-Hydroxy-2-methoxybenzonitrile

Properties

IUPAC Name

5-hydroxy-2,3-dimethoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO3/c1-12-8-4-7(11)3-6(5-10)9(8)13-2/h3-4,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZQGCWIUTPTOOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-2,3-dimethoxybenzonitrile
Reactant of Route 2
5-Hydroxy-2,3-dimethoxybenzonitrile
Reactant of Route 3
Reactant of Route 3
5-Hydroxy-2,3-dimethoxybenzonitrile
Reactant of Route 4
Reactant of Route 4
5-Hydroxy-2,3-dimethoxybenzonitrile
Reactant of Route 5
5-Hydroxy-2,3-dimethoxybenzonitrile
Reactant of Route 6
Reactant of Route 6
5-Hydroxy-2,3-dimethoxybenzonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.